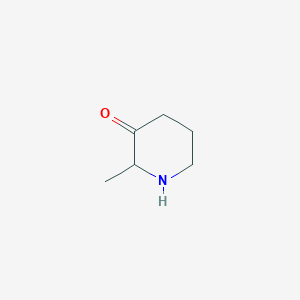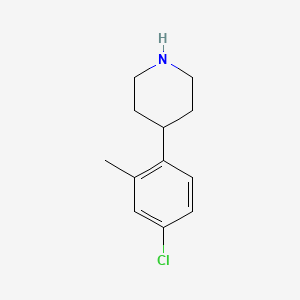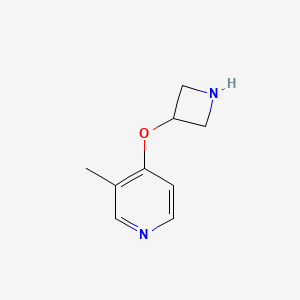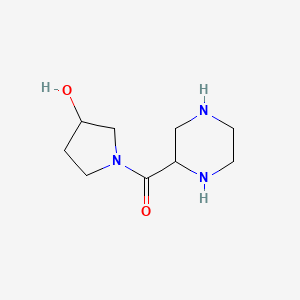
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol is a compound that features a piperazine ring attached to a pyrrolidine ring with a carbonyl group
Vorbereitungsmethoden
The synthesis of 1-(Piperazine-2-carbonyl)pyrrolidin-3-ol can be achieved through several routes. One common method involves the reaction of piperazine with pyrrolidine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Wissenschaftliche Forschungsanwendungen
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(Piperazine-2-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved often include signal transduction cascades and metabolic processes that are critical for cellular function .
Vergleich Mit ähnlichen Verbindungen
1-(Piperazine-2-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds such as:
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups, often used in similar applications but with distinct properties.
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine, which share the piperazine ring but differ in their substituents and resulting activities.
The uniqueness of this compound lies in its specific combination of the piperazine and pyrrolidine rings, which imparts unique chemical and biological properties that are not observed in other related compounds .
Eigenschaften
Molekularformel |
C9H17N3O2 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(3-hydroxypyrrolidin-1-yl)-piperazin-2-ylmethanone |
InChI |
InChI=1S/C9H17N3O2/c13-7-1-4-12(6-7)9(14)8-5-10-2-3-11-8/h7-8,10-11,13H,1-6H2 |
InChI-Schlüssel |
WXKVERFHKAWWHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C(=O)C2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



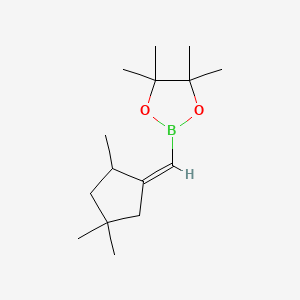
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
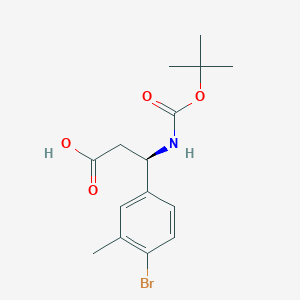
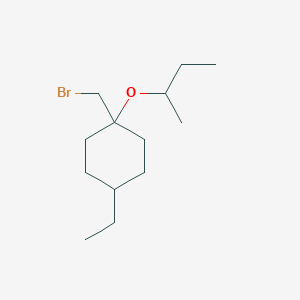
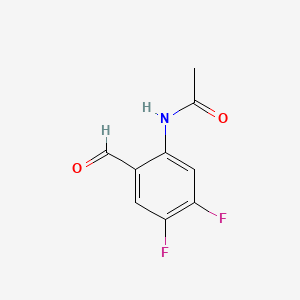
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
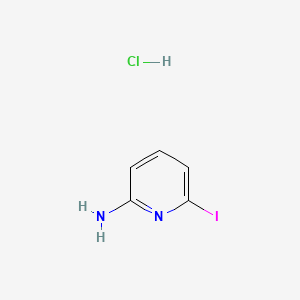
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
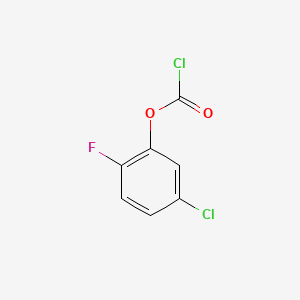
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
